L-AP4

Descripción general

Descripción

- L-AP4 es un compuesto sintético utilizado en la investigación científica.

- Actúa como un agonista selectivo de grupo para los receptores metabotrópicos de glutamato del grupo III (mGluR 4/6/7/8).

- Aunque fue el primer ligando que se encontró que activa selectivamente este grupo de receptores mGlu, no muestra especificidad entre los diferentes subtipos del Grupo III de mGluR .

Métodos De Preparación

- La ruta sintética a L-AP4 implica síntesis química.

- Las condiciones de reacción y los métodos específicos de producción industrial no están ampliamente documentados en la literatura.

Análisis De Reacciones Químicas

- L-AP4 puede sufrir varias reacciones, incluida la oxidación, la reducción y la sustitución.

- Los reactivos y condiciones comunes utilizados en estas reacciones no se informan explícitamente.

- Los principales productos formados a partir de estas reacciones siguen siendo un área de investigación en curso.

Aplicaciones Científicas De Investigación

L-AP4 (L-2-amino-4-phosphonobutyric acid) is a drug used in scientific research that functions as a group-selective agonist for the group III metabotropic glutamate receptors (mGluR) . It has been shown to depress synaptic transmission in glutamatergic pathways within the hippocampus, olfactory bulb, and retina and also acts as an agonist at the quisqualate-sensitized AP6 site in the hippocampus .

Scientific Research Applications

this compound acts as a selective group III metabotropic glutamate receptor agonist that acts at mGlu4, mGluR8, mGluR6, and mGluR7 receptors . this compound inhibits excitatory post-synaptic currents and is a synaptic depressant .

- Olfactory Bulb Neurons: this compound reversibly blocks the high-threshold calcium current . The AP4 receptor is a presynaptic glutamate receptor that inhibits transmitter release via an unknown mechanism . this compound inhibits high-threshold calcium currents evoked in barium solutions in neurons dialyzed with GTP .

- Retinal Function: this compound-sensitive action is observed in neuronal transmission between retinal photoreceptor cells and ON-bipolar cells . this compound activates an this compound-sensitive mGluR and hyperpolarizes ON-bipolar cells through its coupling to the cyclic GMP cascade .

- Central Nervous System Synapses: In many excitatory amino acid synapses within the central nervous system, glutamate transmission is inhibited by the addition of this compound . This inhibition is caused by the reduction of glutamate release as a result of the activation of an this compound-sensitive mGluR subtype at the presynaptic site .

- mGluR Heterodimerization: Metabotropic glutamate (mGlu) receptor protomers can heterodimerize, leading to different pharmacology compared to their homodimeric counterparts .

Mecanismo De Acción

- El mecanismo de L-AP4 implica la unión a los receptores del Grupo III de mGluR.

- Estos receptores están involucrados en la transmisión sináptica, la excitabilidad neuronal y la plasticidad.

- Los objetivos moleculares y las vías de señalización activadas por this compound todavía están bajo investigación.

Comparación Con Compuestos Similares

- La singularidad de L-AP4 radica en su activación selectiva de los receptores del Grupo III de mGluR.

- Compuestos similares incluyen D-AP4, que comparte características estructurales pero puede tener efectos distintos.

Actividad Biológica

L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) is a selective agonist for group III metabotropic glutamate receptors (mGluRs), specifically targeting mGluR4, mGluR6, mGluR7, and mGluR8. This compound has garnered attention for its role in modulating synaptic transmission and its potential therapeutic applications in neurological disorders.

This compound primarily acts as a presynaptic depressant, inhibiting the release of glutamate at synapses. It achieves this by activating mGluRs, which leads to a reduction in excitatory postsynaptic currents (EPSCs). The inhibition of glutamate release is mediated through several pathways:

- Calcium Channel Inhibition : this compound reduces calcium channel activity, which is crucial for neurotransmitter release. Studies have shown that this compound significantly decreases Ca²⁺ responses in nerve terminals, leading to reduced glutamate release in the cerebral cortex .

- cAMP Pathway Modulation : The compound also influences cyclic AMP (cAMP) levels, although research suggests that its inhibitory effects on neurotransmitter release are not directly related to changes in cAMP levels .

Synaptic Transmission Studies

- Reduction of mEPSC Frequency : In experiments involving CA1 pyramidal cells, this compound was found to significantly reduce the frequency of miniature excitatory postsynaptic currents (mEPSCs) without affecting their amplitude. This indicates a presynaptic mechanism of action .

- Paired-Pulse Facilitation : this compound altered paired-pulse facilitation dynamics, consistent with a presynaptic site of action. Agents that act presynaptically typically enhance paired-pulse facilitation, while postsynaptic agents do not .

- Dose-Response Characteristics : The effective concentration (EC50) values for this compound at different mGluR subtypes are as follows:

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties. For instance, intranigral injections of this compound were shown to reverse akinesia in reserpine-treated rat models of Parkinson's disease, suggesting its potential as an antiparkinsonian agent .

Pain Modulation

In studies assessing pain responses, microinjections of this compound did not significantly alter pain thresholds in the rat tail-flick test, indicating that its effects might be context-dependent or require specific conditions to manifest .

Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Inhibition of Glutamate Release | Significant reduction in frequency of mEPSCs | Presynaptic receptor activation |

| Calcium Channel Activity | Decreased Ca²⁺ response | Inhibition of calcium channels |

| cAMP Levels | No significant change observed | Not directly related to inhibition |

| Antiparkinsonian Effects | Reversal of akinesia in animal models | Potential neuroprotective action |

Propiedades

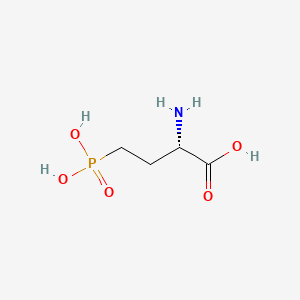

IUPAC Name |

(2S)-2-amino-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOQBQRIEWHWBT-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CP(=O)(O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945733 | |

| Record name | (2S)-2-Amino-4-phosphonobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23052-81-5 | |

| Record name | (2S)-2-Amino-4-phosphonobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23052-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phosphonobutyric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023052815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-4-phosphonobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L(+)-2-Amino-4-phosphonobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8M58SS68H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.